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For Researchers, Scientists, and Drug Development Professionals

Arabinans, a group of complex polysaccharides rich in arabinose, are gaining significant

attention in the pharmaceutical and food industries for their potential as natural emulsifiers.

Their structural diversity, which varies depending on the plant source, directly influences their

functional properties, including their ability to form and stabilize emulsions. This guide provides

a comparative overview of the emulsifying properties of arabinans derived from sugar beet,

potato, citrus, and quinoa, supported by available experimental data.

Quantitative Comparison of Emulsifying Properties
The emulsifying potential of arabinans is typically evaluated by their Emulsifying Activity Index

(EAI) and Emulsion Stability Index (ESI). EAI indicates the ability of a substance to form an

emulsion, while ESI measures the emulsion's stability over time. The following table

summarizes the available data for arabinan-rich polysaccharides from various plant sources. It

is important to note that the direct comparison of these values is challenging due to variations

in the specific polysaccharide fractions tested (pectins with arabinan side chains versus

isolated arabinans) and the different units of measurement reported in the literature.
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Plant Source
Polysaccharid
e Type

Emulsifying
Activity (EA) /
Emulsifying
Activity Index
(EAI)

Emulsion
Stability (ES) /
Emulsion
Stability Index
(ESI)

Reference

Sugar Beet
Acid-extracted

Pectin

73.51 - 75.53

m²/g
Not Reported [1]

Potato Pectin 44.97% - 47.71% 36.54% - 46.00% [2]

Citrus (Satsuma

Mandarin)
Pectin 93% - 100% 94% - 100% [3]

Citrus (Citron) Pectin 46.2% 93.1% - 93.9% [4]

Citrus

(Clementina)
Pectin 38.46% Not Reported [5]

Quinoa
Arabinan-rich

Polysaccharides

Data Not

Available

Data Not

Available
-

Note: The emulsifying properties of sugar beet pectin are strongly linked to the high proportion

and length of their arabinan side chains.[6][7] For potato pectin, a highly branched

rhamnogalacturonan I domain, rich in galactose and arabinose, contributes to its emulsifying

capabilities.[2] In citrus pectins, while present, the role of arabinan side chains in emulsification

is less pronounced compared to sugar beet pectin. For quinoa, research on the emulsifying

properties of its polysaccharides is limited, with more focus on its protein and saponin

components.[8][9]

Experimental Protocols
The following are detailed methodologies for determining the Emulsifying Activity Index (EAI)

and Emulsion Stability Index (ESI), which are crucial for assessing the emulsifying properties of

arabinans.

Determination of Emulsifying Activity Index (EAI)
The EAI is determined using a turbidimetric method.
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Preparation of Polysaccharide Solution: A solution of the arabinan-containing polysaccharide

is prepared in a suitable buffer (e.g., phosphate buffer) at a specific concentration (e.g., 1%

w/v).

Emulsion Formation: A known volume of oil (e.g., sunflower oil, medium-chain triglycerides)

is added to the polysaccharide solution to achieve a specific oil-to-water ratio (e.g., 1:3 v/v).

The mixture is then homogenized using a high-speed homogenizer at a specified speed and

duration (e.g., 10,000 rpm for 2 minutes) to form an oil-in-water emulsion.

Sample Dilution: Immediately after homogenization (t=0), an aliquot of the emulsion is taken

from the bottom of the container and diluted with a 0.1% sodium dodecyl sulfate (SDS)

solution. The SDS solution prevents further flocculation and coalescence.

Turbidity Measurement: The absorbance of the diluted emulsion is measured at 500 nm

using a spectrophotometer.

Calculation: The EAI (in m²/g) is calculated using the following formula:

EAI (m²/g) = (2 × 2.303 × A₀ × DF) / (c × φ × L)

Where:

A₀ is the absorbance at 500 nm at time t=0.

DF is the dilution factor.

c is the concentration of the polysaccharide in the aqueous phase (g/mL).

φ is the oil volume fraction in the emulsion.

L is the path length of the cuvette (cm).

Determination of Emulsion Stability Index (ESI)
The ESI is determined by measuring the change in turbidity of the emulsion over time.

Emulsion Formation and Initial Measurement: An emulsion is prepared and the initial

absorbance (A₀) is measured at t=0 as described in the EAI protocol.
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Incubation: The emulsion is allowed to stand undisturbed for a specific period (e.g., 10

minutes).

Final Turbidity Measurement: After the specified time, another aliquot of the emulsion is

taken from the bottom of the container, diluted in the same manner, and the absorbance

(A₁₀) is measured at 500 nm.

Calculation: The ESI (in minutes) is calculated using the following formula:

ESI (min) = (A₀ × Δt) / (A₀ - A₁₀)

Where:

A₀ is the absorbance at 500 nm at time t=0.

A₁₀ is the absorbance at 500 nm after a specific time interval (e.g., 10 minutes).

Δt is the time interval in minutes (e.g., 10 min).

Visualizing the Experimental Workflow
The logical flow of the experimental procedure to assess the emulsifying properties of plant-

derived arabinans can be visualized as follows:

Start: Select Plant Source
(e.g., Sugar Beet, Potato, Citrus, Quinoa)

Extraction of
Arabinan-rich Polysaccharide

Prepare Polysaccharide Solution
(Aqueous Phase)

Emulsification:
Mix with Oil & Homogenize

EAI Measurement (t=0)
1. Dilute with SDS

2. Measure Absorbance at 500 nm

Incubate Emulsion
(e.g., 10 minutes)

Calculate EAI & ESI

ESI Measurement (t=10)
1. Dilute with SDS

2. Measure Absorbance at 500 nm

Compare Emulsifying Properties End

Click to download full resolution via product page

Fig. 1: Experimental workflow for evaluating emulsifying properties.
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The emulsifying properties of arabinans are intrinsically linked to their structural characteristics,

which are dictated by their botanical origin. Arabinan-rich pectins from sugar beet exhibit

excellent emulsifying activity, as indicated by high EAI values, which is attributed to their unique

molecular architecture. While quantitative data for isolated arabinans from other sources like

potato, citrus, and quinoa are less available or measured using different methodologies, the

existing evidence suggests their potential as natural emulsifiers. The lack of standardized

reporting units for emulsifying properties highlights a need for greater consistency in future

research to facilitate direct comparisons. Further investigation into the structure-function

relationship of arabinans from a wider variety of plant sources will be instrumental in unlocking

their full potential in pharmaceutical and food applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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